An In-depth Technical Guide to the Core Structure and Properties of 1,3-Selenazole
An In-depth Technical Guide to the Core Structure and Properties of 1,3-Selenazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Selenazole, a five-membered heterocyclic compound containing selenium and nitrogen atoms at positions 1 and 3, respectively, is a scaffold of significant interest in medicinal chemistry and materials science. The incorporation of a selenium atom imparts unique physicochemical properties and biological activities to these molecules. Derivatives of 1,3-selenazole have demonstrated a wide array of pharmacological effects, including potent anticancer, antiviral, antibacterial, and antifungal activities.[1] This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of the 1,3-selenazole core, intended to serve as a foundational resource for researchers engaged in its study and application.
Core Structure and Physicochemical Properties
The 1,3-selenazole ring is an aromatic system, analogous to its sulfur (thiazole) and oxygen (oxazole) counterparts. The presence of the larger, more polarizable selenium atom influences the electronic distribution and reactivity of the ring.
Structural Parameters
| Parameter | Value | Notes |
| Bond Lengths | Data from a 2,4-diaryl-1,3-selenazole derivative. | |
| Se(1)-C(2) | 1.899(3) Å | |
| C(2)-N(3) | 1.348 Å (calculated) | Theoretical calculation. |
| N(3)-C(4) | 1.384(11) Å | |
| C(4)-C(5) | Data not available for a simple derivative. | |
| C(5)-Se(1) | Data not available for a simple derivative. | |
| Bond Angles | Data from a 2,4-diaryl-1,3-selenazole derivative. | |
| C(5)-Se(1)-C(2) | Data not available for a simple derivative. | |
| Se(1)-C(2)-N(3) | Data not available for a simple derivative. | |
| C(2)-N(3)-C(4) | Data not available for a simple derivative. | |
| N(3)-C(4)-C(5) | Data not available for a simple derivative. | |
| C(4)-C(5)-Se(1) | Data not available for a simple derivative. |
Physicochemical Data
Comprehensive physicochemical data for the unsubstituted 1,3-selenazole is sparse. The following table summarizes available data for the parent compound and notable derivatives.
| Property | Value | Compound |
| Melting Point | Not available | 1,3-Selenazole (unsubstituted) |
| 185-186 °C | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] | |
| 173-175 °C | 2-(pyridin-3-yl)-4-phenyl-1,3-selenazole[2] | |
| Boiling Point | Not available | 1,3-Selenazole (unsubstituted) |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, δ) | 8.83 (s, 1H, H5), 7.39-8.66 (m, aromatic H) | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |
| ¹³C NMR (DMSO-d₆, δ) | 118.90-176.02 | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |
| IR (cm⁻¹) | 1580-1630 (νC=N), 595-560 (νSe-C) | 2,4-diaryl-1,3-selenazoles |
| Mass Spectrometry (m/z) | 362 (M+) | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |
Reactivity and Synthesis
The 1,3-selenazole ring exhibits characteristic aromatic reactivity. The C2, C4, and C5 positions are susceptible to substitution, with the reactivity profile influenced by the substituents present on the ring.
General Reactivity
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Electrophilic Substitution: The electron-rich nature of the ring facilitates electrophilic attack, primarily at the C5 position.
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Nucleophilic Substitution: Halogenated 1,3-selenazoles can undergo nucleophilic substitution reactions.
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Deprotonation/Metalation: The protons on the selenazole ring can be abstracted by strong bases, allowing for subsequent functionalization.
Key Synthetic Methodologies
The most common and versatile method for the synthesis of the 1,3-selenazole core is the Hantzsch synthesis . This typically involves the condensation of a selenium-containing nucleophile (e.g., selenoamide or selenourea) with an α-halocarbonyl compound.
This protocol describes a general procedure for the synthesis of 2,4-diaryl-1,3-selenazoles, a common class of derivatives.
Materials:
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Primary arylselenoamide
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α-Bromoacetophenone derivative
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Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
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Triethylamine (Et₃N) or other suitable base (optional)
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Ammonia (B1221849) solution (10% aqueous)
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Standard laboratory glassware and reflux apparatus
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Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, ethyl acetate/n-hexane eluent)
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Rotary evaporator
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Filtration apparatus
Procedure:
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Dissolution of Selenoamide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary arylselenoamide (1.0 equivalent) in a minimal amount of refluxing methanol or ethanol.
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Addition of α-Haloketone: To the refluxing solution, add a solution of the α-bromoacetophenone derivative (1.0 equivalent) in methanol or ethanol dropwise over a period of 5-10 minutes.
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Reaction: Reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.[2]
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Concentrate the mixture under reduced pressure using a rotary evaporator.
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Neutralize the residue with a dilute aqueous ammonia solution (10%).
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A precipitate will form. Collect the solid by filtration.
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-
Purification:
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Wash the collected solid several times with cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,4-diaryl-1,3-selenazole.[2]
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Biological Activity and Signaling Pathways
A prominent example of a biologically active 1,3-selenazole is Selenazofurin (B1681613) (2-β-D-ribofuranosylselenazole-4-carboxamide). It exhibits broad-spectrum antiviral and potent antitumor properties.[1]
Mechanism of Action of Selenazofurin: Inhibition of IMP Dehydrogenase
Selenazofurin acts as a prodrug. Intracellularly, it is converted to its active form, selenazofurin adenine (B156593) dinucleotide (SAD). SAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, Selenazofurin depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as various signaling processes. This depletion ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells and inhibits viral replication.
